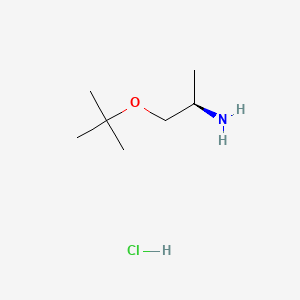![molecular formula C7H2BrCl2N3 B13457122 6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B13457122.png)
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms within its structure. This compound is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
The synthesis of 6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrrolopyrazine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization and Annulation: These reactions are commonly used in the synthesis of pyrrolopyrazine derivatives.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit protein kinases, topoisomerase II, and other enzymes involved in cellular processes . These interactions lead to the modulation of various biological pathways, contributing to the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine can be compared with other similar compounds, such as:
7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine: This compound has a similar structure but differs in the position of the bromine atom.
Pyrrolopyrazine Derivatives: These compounds share the pyridopyrazine scaffold and exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C7H2BrCl2N3 |
|---|---|
Molekulargewicht |
278.92 g/mol |
IUPAC-Name |
6-bromo-2,3-dichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-4-2-1-3-7(12-4)13-6(10)5(9)11-3/h1-2H |
InChI-Schlüssel |
LKAZZLBPPMSVBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1N=C(C(=N2)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13457099.png)


![[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine](/img/structure/B13457132.png)
